molecular formula C4H10N2O B1609724 4-Aminopyrrolidin-3-ol CAS No. 757967-88-7

4-Aminopyrrolidin-3-ol

Cat. No. B1609724
M. Wt: 102.14 g/mol
InChI Key: ZCZJKVCIYONNJR-UHFFFAOYSA-N
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Description

4-Aminopyrrolidin-3-ol, also known as 4-AP-3-OH, is a chemical compound with a molecular formula of C5H10N2O. It is a derivative of pyrrolidine and has been found to have various scientific research applications.

Scientific Research Applications

BACE1 Inhibitory Activities

4-Aminopyrrolidin-3-ol derivatives have been synthesized and evaluated for their inhibitory activities against β-Site Amyloid precursor protein Cleaving Enzyme 1 (BACE1). These compounds, specifically compound 7c, showed significant inhibition activity, indicating potential use in Alzheimer's disease research and therapy (Tran et al., 2016).

Catalyst for Asymmetric Michael Additions

Homochiral methyl 4-aminopyrrolidine-2-carboxylates, derived from 4-aminopyrrolidin-3-ol, catalyze asymmetric Michael additions of ketones to nitroalkenes. These compounds are important for their role in producing chiral molecules, which is crucial in pharmaceutical synthesis (Ruiz-Olalla et al., 2015).

Neuroprotective Agent

A specific derivative, 2R,4R-APDC, a form of aminopyrrolidine, has been identified as a potent and selective agonist of metabotropic glutamate receptors. This compound has shown protective effects against excitotoxic neuronal death, suggesting potential applications in neuroprotective drug development (Battaglia et al., 1998).

Synthesis of Substituted Aminopyrrolidines

4-Aminopyrrolidin-3-ol is integral in the synthesis of various substituted aminopyrrolidines. These compounds have significant implications in medicinal chemistry, providing routes to create molecules with potential therapeutic effects (Davies et al., 2007).

Antibacterial Agent Synthesis

Another application is in the asymmetric synthesis of antibacterial agents. For instance, the synthesis of enantiomersof 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-1,4-dihydro-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrochloride, a potent quinolonecarboxylic acid class antibacterial agent, involves 3-aminopyrrolidine derivatives. This demonstrates the role of 4-Aminopyrrolidin-3-ol derivatives in developing new antibacterial medications (Rosen et al., 1988).

Drug Delivery Systems

4-Aminopyrrolidin-3-ol derivatives have been used in the development of magnetic composite nanospheres for drug delivery applications. These nanospheres show promise in targeted drug delivery for cancer treatment, exemplifying the potential of 4-Aminopyrrolidin-3-ol in advanced medical technologies (Jiang et al., 2015).

Economical Synthesis of Pharmaceutical Intermediates

The synthesis of (S)-tert-butyl-3-aminopyrrolidine-1-carboxylate from L-aspartic acid, using 3-aminopyrrolidine as an intermediate, is an economical process for producing pharmaceutical intermediates. This process highlights the importance of 4-Aminopyrrolidin-3-ol in creating cost-effective pathways for drug synthesis (Han et al., 2018).

Future Directions

For more detailed information, refer to the relevant literature .

properties

IUPAC Name

4-aminopyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O/c5-3-1-6-2-4(3)7/h3-4,6-7H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCZJKVCIYONNJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70437804
Record name 4-Aminopyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminopyrrolidin-3-ol

CAS RN

757967-88-7
Record name 4-Aminopyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Diab, M Yu, S Wang - Journal of medicinal chemistry, 2020 - ACS Publications
… The compound bearing (3R,4S)-4-aminopyrrolidin-3-ol at the R position resulted in not only a potent inhibition of CDK7 (7 IC 50 = 27 nM) but also 48- and 146-fold selectivity over …
Number of citations: 43 pubs.acs.org
M Bührmann, S Kallepu, JD Warmuth… - Journal of Medicinal …, 2023 - ACS Publications
Fragment-based drug discovery has played an important role in medicinal chemistry and pharmaceutical research. Despite numerous demonstrated successes, the limited diversity and …
Number of citations: 1 pubs.acs.org
L Harris, SPH Mee, RH Furneaux… - The Journal of …, 2011 - ACS Publications
Ethyl- (7), benzyl- (8), tert-butyl- (9), and fluorenylmethyl-4-chlorobenzoyloxycarbamates (10) have been prepared as storable and easy-to-prepare nitrogen sources for use in the …
Number of citations: 55 pubs.acs.org

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